N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide
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Overview
Description
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide is a compound that features a benzimidazole moiety, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which are then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to nucleotides and proteins, affecting their function. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide is unique due to its specific functional groups that enhance its biological activity and potential therapeutic applications. The presence of the hydroxy-propoxy and acetamide groups provides additional sites for interaction with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)20-14-6-8-16(9-7-14)24-11-15(23)10-21-12-19-17-4-2-3-5-18(17)21/h2-9,12,15,23H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEQMVWSTAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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